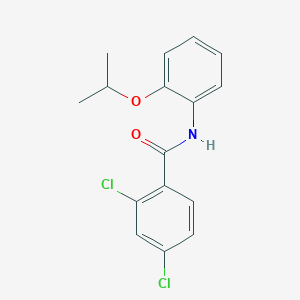

![molecular formula C21H21N3O3 B5506278 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to "4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine" often involves multistep organic reactions, including cyclization of substituted benzoic acid hydrazides using specific reagents and conditions to form the pyrazole ring, as seen in related compounds (Rai et al., 2009). These synthesis routes can vary significantly depending on the desired functional groups and structural motifs.

Molecular Structure Analysis

The molecular structure and spectroscopic data can be elucidated using various computational and experimental techniques, such as density functional theory (DFT) calculations and X-ray diffraction. For instance, DFT has been applied to determine the geometry, vibrational spectra, and molecular electrostatic potential of related molecules, offering insights into the bond lengths, bond angles, and intramolecular charge transfer (Viji et al., 2020).

Chemical Reactions and Properties

Compounds containing the pyrazole moiety engage in various chemical reactions, including cyclocondensation and reactions with isothiocyanate derivatives, leading to novel compounds with potential biological activity. These reactions are often characterized by their regiospecificity and the formation of complex structures (Khalifa et al., 2017).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, can be assessed through experimental approaches. Crystallographic analysis provides detailed information on the solid-state structure, including hydrogen bonding patterns and molecular packing, which are crucial for understanding the compound's stability and reactivity (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure. Studies on similar molecules have explored their antibacterial activity and interactions with biological targets, highlighting the importance of the functional groups present in determining the compound's chemical behavior (Rai et al., 2009).

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations, such as the one conducted by Viji et al. (2020), offer insights into the molecular structure, spectroscopic data, and potential biological effects of compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. These methodologies are pivotal in predicting the interactions between molecules and potential biological targets, which is essential for drug design and discovery processes. The study's findings suggest that such compounds may have biological implications based on molecular docking results, although specific activities were not detailed in this context (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis of Pyranopyrazoles

Research on the synthesis of pyranopyrazoles using green chemistry principles, as reported by Zolfigol et al. (2013), highlights an efficient method for preparing compounds with potential pharmaceutical applications. This study showcases a simple, efficient, and environmentally friendly approach to synthesizing complex molecules, potentially paving the way for novel therapeutic agents (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Corrosion Inhibition Studies

The application of pyrazole derivatives in corrosion inhibition for metals in acidic environments is illustrated in studies by Yadav et al. (2016) and Dandia et al. (2013). These compounds were found to effectively inhibit corrosion, demonstrating their potential as protective agents for industrial applications. The findings suggest that related compounds could be explored for their corrosion inhibition properties, offering insights into the development of new materials for prolonging the lifespan of metals in corrosive conditions (Yadav, Gope, Kumari, & Yadav, 2016); (Dandia, Gupta, Singh, & Quraishi, 2013).

Antibacterial and Antifungal Activities

The synthesis and bioactivity studies, such as those by Khotimah et al. (2018), on compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline reveal significant antioxidant, antibacterial, and antifungal activities. These findings underline the potential of related molecules in developing new antimicrobial agents, which could be crucial in combating drug-resistant pathogens (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).

properties

IUPAC Name |

[1-(2-methoxyphenyl)pyrazol-4-yl]-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-19-10-6-5-9-18(19)24-14-17(13-22-24)21(25)23-11-12-27-20(15-23)16-7-3-2-4-8-16/h2-10,13-14,20H,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXIWRICRTVNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)

![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)

![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)